molecular formula C8H10ClN3O2 B11774143 Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

Cat. No.: B11774143
M. Wt: 215.64 g/mol
InChI Key: SKJBMOXKIDYOCR-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidine derivatives are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties

Preparation Methods

The synthesis of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate typically involves multi-step reactions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This mechanism underlies its potential neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10ClN3O2

Molecular Weight

215.64 g/mol

IUPAC Name

ethyl 4-amino-2-chloro-6-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H10ClN3O2/c1-3-14-7(13)5-4(2)11-8(9)12-6(5)10/h3H2,1-2H3,(H2,10,11,12)

InChI Key

SKJBMOXKIDYOCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1N)Cl)C

Origin of Product

United States

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